molecular formula C13H13N5O6 B009425 (5-acetyl-6-acetyloxy-9-oxo-6,7-dihydro-1H-imidazo[1,2-a]purin-7-yl) acetate CAS No. 107698-70-4

(5-acetyl-6-acetyloxy-9-oxo-6,7-dihydro-1H-imidazo[1,2-a]purin-7-yl) acetate

Cat. No.: B009425
CAS No.: 107698-70-4
M. Wt: 335.27 g/mol
InChI Key: JUDXDUMTUBXLGQ-UHFFFAOYSA-N
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Description

9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- is a complex organic compound that belongs to the class of imidazo[1,2-a]purines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate compound, which is then subjected to cyclization and acetylation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular functions and signaling pathways .

Properties

CAS No.

107698-70-4

Molecular Formula

C13H13N5O6

Molecular Weight

335.27 g/mol

IUPAC Name

(5-acetyl-6-acetyloxy-9-oxo-6,7-dihydro-1H-imidazo[1,2-a]purin-7-yl) acetate

InChI

InChI=1S/C13H13N5O6/c1-5(19)17-11(23-6(2)20)12(24-7(3)21)18-10(22)8-9(15-4-14-8)16-13(17)18/h4,11-12H,1-3H3,(H,14,15)

InChI Key

JUDXDUMTUBXLGQ-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C(N2C1=NC3=C(C2=O)NC=N3)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)N1C(C(N2C1=NC3=C(C2=O)NC=N3)OC(=O)C)OC(=O)C

Synonyms

9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-

Origin of Product

United States

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